![molecular formula C17H19ClN6OS B2795146 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034243-25-7](/img/structure/B2795146.png)
4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN6OS and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates various heterocyclic moieties, namely thiazole, pyridine, and pyrazole, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN6OS with a molecular weight of 390.9 g/mol. Its structure features a chloro group, an ethyl chain, and a carboxamide group attached to a pyrazole ring, which is further substituted with a thiazolo[5,4-b]pyridine moiety .
The biological activity of this compound is hypothesized to stem from its interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation, potentially through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth and survival, making it a significant target in cancer therapy .
Antitumor Activity
Research indicates that compounds containing thiazole and pyrazole structures exhibit significant antitumor properties. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | A431 |
Compound B | 1.98 ± 1.22 | Jurkat |
These findings suggest that the presence of the thiazole ring enhances cytotoxic activity, likely due to its ability to interact with cellular targets involved in proliferation and survival .
Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant activities. For example, certain thiazole-integrated compounds have shown promising results in models of epilepsy, highlighting the potential of this class of compounds in treating neurological disorders .
Case Studies
A notable case study involved the evaluation of various thiazole-containing compounds for their antiproliferative effects against human liver carcinoma (HepG2) cells. The study found that several derivatives exhibited activities comparable to standard anticancer drugs like doxorubicin, indicating the therapeutic potential of these compounds in oncology .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that thiazole and pyrazole derivatives exhibit significant anticancer properties. The compound integrates these two moieties, which have been shown to inhibit cancer cell proliferation. For instance, thiazole-pyridine hybrids have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. One study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 0.71 μM against breast cancer cells, suggesting strong anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Antiviral Properties
Thiazolo[5,4-b]pyridine derivatives have been explored for their antiviral activities. Compounds similar to the target molecule have shown effectiveness against DNA and RNA viruses. The synthesis of these compounds often involves reactions with thioacetonitriles, leading to derivatives that can be formulated into oral dosage forms for antiviral treatment . The potential for these compounds to act as antiviral agents is supported by their ability to inhibit viral replication mechanisms.
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have also been documented. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant activity. For example, compounds with electron-withdrawing groups like chlorine at certain positions demonstrated improved efficacy in seizure models . This suggests that the compound may be further investigated for its potential use in treating epilepsy or other seizure disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions that include the formation of the thiazole and pyrazole rings. Recent advancements in synthetic methodologies have allowed for more efficient routes to these compounds, often utilizing green chemistry principles to minimize environmental impact .
Case Studies
Study | Compound | Activity | IC50 Value | Cell Line |
---|---|---|---|---|
Study 1 | Thiazole-Pyridine Hybrid | Anticancer | 0.71 μM | MCF-7 |
Study 2 | 5-Chlorothiazolo[5,4-b]pyridine | Antiviral | N/A | Various Viruses |
Study 3 | Thiazole Derivative | Anticonvulsant | 24.38 mg/kg | Electroshock Seizure Model |
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6OS/c1-2-24-10-12(18)14(22-24)15(25)20-11-5-8-23(9-6-11)17-21-13-4-3-7-19-16(13)26-17/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFOJIQAVQTAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.